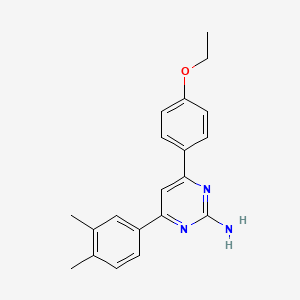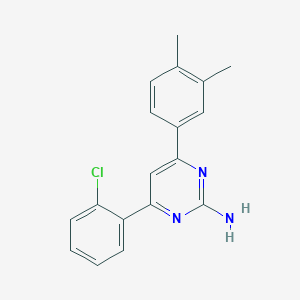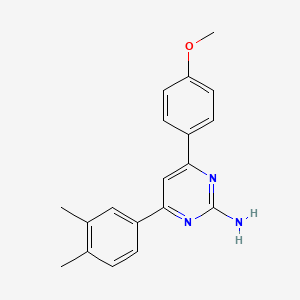
4-(3,4-Dimethylphenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3,4-Dimethylphenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine is an organic compound that has recently been gaining attention in the scientific community due to its potential applications in various fields. It is a heterocyclic amine that can be used as a building block for the synthesis of various compounds and has been found to have a wide range of biological activities.
Applications De Recherche Scientifique
4-(3,4-Dimethylphenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine has been found to have a wide range of biological activities and has been studied for its potential applications in various scientific fields. It has been found to have antibacterial, antifungal, and antiviral properties, and has been studied for its potential use as an antibiotic. It has also been studied for its potential use as an anti-inflammatory agent and for its potential applications in cancer therapy.
Mécanisme D'action
The exact mechanism of action of 4-(3,4-Dimethylphenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine is not yet fully understood. However, it is believed to act by interfering with the cell membrane and inhibiting the growth of bacteria, fungi, and viruses. It has also been suggested that it may act as an anti-inflammatory agent by modulating the production of inflammatory mediators.
Biochemical and Physiological Effects
4-(3,4-Dimethylphenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine has been found to have a wide range of biochemical and physiological effects. In studies, it has been found to inhibit the growth of bacteria, fungi, and viruses, as well as to modulate the production of inflammatory mediators. It has also been found to inhibit the growth of cancer cells and to have antioxidant, anti-apoptotic, and anti-angiogenic properties.
Avantages Et Limitations Des Expériences En Laboratoire
4-(3,4-Dimethylphenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine is an attractive compound for laboratory experiments due to its wide range of biological activities. It is relatively easy to synthesize, and its low toxicity makes it a safe compound to work with. However, its exact mechanism of action is still not fully understood and further research is needed to fully elucidate its effects.
Orientations Futures
Given its wide range of biological activities, 4-(3,4-Dimethylphenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine has great potential for further research. Potential future directions include further research into its mechanism of action, its potential use as an antibiotic, its potential applications in cancer therapy, and its potential use as an anti-inflammatory agent. Additionally, further research could be conducted into its potential use as an antioxidant, its potential anti-apoptotic and anti-angiogenic properties, and its potential effects on other biological processes.
Méthodes De Synthèse
4-(3,4-Dimethylphenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine can be synthesized from commercially available starting materials through a multi-step reaction sequence. The first step involves the reaction of 3,4-dimethylphenyl bromide with 4-methoxyphenylmagnesium bromide to give the corresponding Grignard reagent. This Grignard reagent is then reacted with 4-methoxyphenyl isocyanate to give 4-(3,4-dimethylphenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine.
Propriétés
IUPAC Name |
4-(3,4-dimethylphenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O/c1-12-4-5-15(10-13(12)2)18-11-17(21-19(20)22-18)14-6-8-16(23-3)9-7-14/h4-11H,1-3H3,(H2,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOBAVEFGEONVTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NC(=NC(=C2)C3=CC=C(C=C3)OC)N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3,4-Dimethylphenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









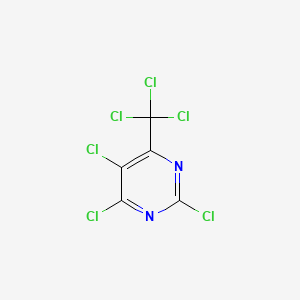
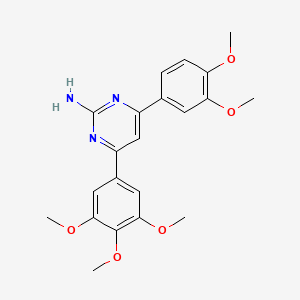
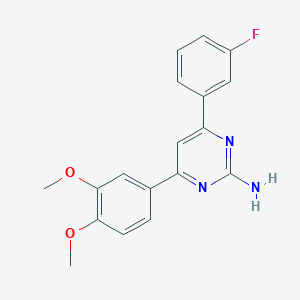
![2-(4-Bromo-3-fluorophenyl)imidazo[1,2-a]pyridine](/img/structure/B6348055.png)
